Isonicotinamidine, N-(3,4-dichlorophenyl)-
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Overview
Description
Isonicotinamidine, N-(3,4-dichlorophenyl)-, also known as 4-Pyridinecarboximidamide, N-(3,4-dichlorophenyl)-, is a chemical compound with the molecular formula C12H9Cl2N3 and a molecular weight of 266.13 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a carboximidamide group and a 3,4-dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isonicotinamidine, N-(3,4-dichlorophenyl)-, typically involves the reaction of isonicotinamide with 3,4-dichloroaniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the carboximidamide group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Isonicotinamidine, N-(3,4-dichlorophenyl)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorine atoms or other substituents are replaced by different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while substitution reactions can produce a variety of substituted isonicotinamidine derivatives.
Scientific Research Applications
Isonicotinamidine, N-(3,4-dichlorophenyl)-, has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of Isonicotinamidine, N-(3,4-dichlorophenyl)-, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)isonicotinamidine
- N-(3-Fluorophenyl)isonicotinamidine
- N-(2-Hydroxyphenyl)isonicotinamidine
Uniqueness
Isonicotinamidine, N-(3,4-dichlorophenyl)-, is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications .
Properties
CAS No. |
23564-32-1 |
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Molecular Formula |
C12H9Cl2N3 |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
N'-(3,4-dichlorophenyl)pyridine-4-carboximidamide |
InChI |
InChI=1S/C12H9Cl2N3/c13-10-2-1-9(7-11(10)14)17-12(15)8-3-5-16-6-4-8/h1-7H,(H2,15,17) |
InChI Key |
GIHGVVYDCOXPME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C(C2=CC=NC=C2)N)Cl)Cl |
Origin of Product |
United States |
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